VEGFR2 Potency Advantage Over Dual FGFR/VEGFR Inhibitor PD173074
SU5408 demonstrates superior VEGFR2 inhibitory potency compared to the dual FGFR/VEGFR inhibitor PD173074. In cell-free kinase assays, SU5408 inhibits VEGFR2 with an IC50 of 70 nM [1], whereas PD173074 inhibits the same target with an IC50 of 100–200 nM [2]. This translates to an approximate 1.4- to 2.9-fold improvement in VEGFR2 potency. This quantitative difference is critical for researchers aiming to maximize VEGFR2 blockade while minimizing off-target kinase engagement.
| Evidence Dimension | VEGFR2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | PD173074: 100–200 nM |
| Quantified Difference | Approximately 1.4- to 2.9-fold lower IC50 |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Selecting SU5408 over PD173074 provides a narrower VEGFR2-focused window, reducing the confounding influence of potent FGFR inhibition (PD173074 FGFR1 IC50 = 21.5 nM) on experimental outcomes.
- [1] Sun, L.; Tran, N.; Tang, F.; App, H.; Hirth, P.; McMahon, G.; Tang, C. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. J. Med. Chem. 1998, 41 (14), 2588–2603. View Source
- [2] Skaper, S. D.; Kee, W. J.; Facci, L.; Macdonald, G.; Doherty, P.; Walsh, F. S. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. J. Neurochem. 2000, 75 (4), 1520–1527. View Source
